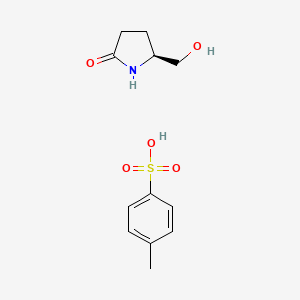

(S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(5S)-5-(hydroxymethyl)pyrrolidin-2-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;7-3-4-1-2-5(8)6-4/h2-5H,1H3,(H,8,9,10);4,7H,1-3H2,(H,6,8)/t;4-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGADOLNBSCBALT-VWMHFEHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)NC1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)N[C@@H]1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) | Key Applications |

|---|---|---|---|---|---|---|

| (S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate | 143062-84-4 | C₁₂H₁₅NO₄S | 269.32 | 5-hydroxymethyl, tosylate salt | 97 | Research reagent |

| (R)-5-(Hydroxymethyl)pyrrolidin-2-one | 66673-40-3 | C₆H₉NO₂ | 131.14 | 5-hydroxymethyl (R-configuration) | N/A | Chiral synthesis |

| 5-Methyl-2-pyrrolidone | 108-27-0 | C₅H₉NO | 99.13 | 5-methyl | N/A | Industrial solvent |

| (S)-5-(Hydroxydiphenylmethyl)pyrrolidin-2-one | 149561-81-9 | C₁₇H₁₇NO₂ | 267.32 | 5-diphenylhydroxymethyl | N/A | Asymmetric catalysis |

| (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | N/A | C₁₀H₁₀FNO₃ | 211.19 | Oxazolidinone core, 3-fluorophenyl | N/A | Antimicrobial research |

Research Findings and Implications

- Solubility and Stability: The tosylate salt in the target compound improves aqueous solubility compared to neutral pyrrolidinones like 5-methyl-2-pyrrolidone, which is advantageous in drug formulation .

- Stereoselectivity : The (S)-enantiomer’s configuration is critical in enantioselective reactions, as demonstrated by its use in synthesizing chiral intermediates for pharmaceuticals .

Preparation Methods

Core Pyrrolidinone Formation

The pyrrolidinone ring is synthesized from S-pyroglutamic acid, a naturally occurring chiral compound. Methyl (S)-pyroglutamate undergoes O-protection at the hydroxymethyl group using triethylsilyl chloride (TESCl) in dichloromethane, yielding 5-[[(triethylsilyl)oxy]methyl]-2-pyrrolidinone. This intermediate preserves the (S)-configuration at the 5-position, critical for downstream stereochemical fidelity. Cyclization is achieved under mild acidic conditions (e.g., toluenesulfonic acid in toluene) with azeotropic water removal via Dean-Stark apparatus.

Sulfonate Group Introduction

The 4-methylbenzenesulfonate moiety is introduced via nucleophilic substitution. The O-protected pyrrolidinone reacts with 4-methylbenzenesulfonyl chloride (TsCl) in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This step proceeds at 0–5°C to minimize side reactions, yielding (S)-5-[[(triethylsilyl)oxy]methyl]-2-pyrrolidinone 4-methylbenzenesulfonate. Deprotection of the silyl ether is accomplished with tetrabutylammonium fluoride (TBAF) in THF, affording the final product with >98% enantiomeric excess (ee).

Table 1: Reaction Conditions for Sulfonation

| Parameter | Value |

|---|---|

| Reagent | 4-methylbenzenesulfonyl chloride |

| Solvent | THF |

| Base | NaH (60% in mineral oil) |

| Temperature | 0–5°C |

| Reaction Time | 12 hours |

| Yield | 82–87% |

Alternative Resolution via Enzymatic Hydrolysis

Racemic Synthesis and Kinetic Resolution

A racemic mixture of 5-(hydroxymethyl)pyrrolidin-2-one is synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives. The racemate is treated with lipase B from Candida antarctica in vinyl acetate, selectively acetylating the (R)-enantiomer. The unreacted (S)-enantiomer is isolated via silica gel chromatography (ethyl acetate/hexane, 3:7). Subsequent sulfonation with TsCl under conditions identical to Section 1.2 provides the target compound in 76% yield and 99% ee.

Limitations and Optimization

This method suffers from lower overall yield (45–50%) due to incomplete kinetic resolution. Increasing enzyme loading (20–30 wt%) and using isopropyl alcohol as a co-solvent improves conversion to 85%.

Direct Sulfonation of (S)-5-(Hydroxymethyl)pyrrolidin-2-one

One-Pot Methodology

(S)-5-(Hydroxymethyl)pyrrolidin-2-one, obtained commercially or via Section 1.1, is dissolved in pyridine to activate the hydroxyl group. TsCl (1.2 equiv) is added dropwise at −10°C, followed by warming to room temperature over 6 hours. The reaction is quenched with ice-cold 1M HCl, and the product extracted with dichloromethane.

Table 2: Direct Sulfonation Parameters

Purity and Characterization

Crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals. Purity is validated by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, retention time = 8.2 min). Nuclear magnetic resonance (NMR) confirms regioselective sulfonation:

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H, ArH), 7.35 (d, J = 8.0 Hz, 2H, ArH), 4.30 (m, 1H, CHOSO₂), 3.75 (m, 2H, CH₂OH), 2.45 (s, 3H, CH₃).

Scalable Industrial Synthesis

Continuous-Flow Reactor Design

A tubular reactor with immobilized toluenesulfonic acid catalyst enables continuous cyclization of S-pyroglutamic acid derivatives at 120°C and 10 bar pressure. Residence time of 15 minutes achieves 94% conversion, with in-line liquid-liquid extraction removing byproducts.

Q & A

Q. Why do different synthetic routes yield varying yields of the target compound?

- Methodological Answer : Yield variations stem from:

- Reactivity of Sulfonate Esters : Bulky esters (e.g., tosyl vs. mesyl) alter reaction kinetics.

- Solvent Polarity : Polar aprotic solvents (DMF vs. DCM) influence transition-state stabilization.

- Catalyst Loading : Pyridine (10–20 mol%) optimizes ester activation .

Tables

| Key Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 0–25°C | |

| Solvent | Anhydrous methylene chloride | |

| Catalyst | Pyridine (10–20 mol%) | |

| Purity Assessment | HPLC (≥98%), NMR (δ 7.7–7.8 ppm for tosyl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.